1-(1-Imino-2-(2-(phenylthio)phenyl)ethyl)piperidine hydrochloride
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Overview
Description
1-(1-Imino-2-(2-(phenylthio)phenyl)ethyl)piperidine hydrochloride is a complex organic compound that belongs to the class of piperidine derivatives Piperidine derivatives are known for their wide range of biological activities and applications in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-Imino-2-(2-(phenylthio)phenyl)ethyl)piperidine hydrochloride typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 2-(phenylthio)benzaldehyde with piperidine under specific conditions to form the intermediate product. This intermediate is then subjected to further reactions, including imination and hydrochloride salt formation, to yield the final compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow reactors and automated synthesis platforms. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
1-(1-Imino-2-(2-(phenylthio)phenyl)ethyl)piperidine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, and halides in the presence of suitable catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
1-(1-Imino-2-(2-(phenylthio)phenyl)ethyl)piperidine hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(1-Imino-2-(2-(phenylthio)phenyl)ethyl)piperidine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
N-(benzo[d]thiazol-2-yl)-2-(phenyl(2-(piperidin-1-yl)ethylamino)benzamides: These compounds share structural similarities and have been studied for their anti-inflammatory properties.
4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides: Known for their anticancer activity, particularly in treating prostate cancer.
Uniqueness
1-(1-Imino-2-(2-(phenylthio)phenyl)ethyl)piperidine hydrochloride stands out due to its unique combination of structural features, which confer specific biological activities and potential applications. Its ability to undergo various chemical reactions and its versatility in scientific research make it a valuable compound in multiple fields.
Properties
CAS No. |
117596-37-9 |
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Molecular Formula |
C19H23ClN2S |
Molecular Weight |
346.9 g/mol |
IUPAC Name |
2-(2-phenylsulfanylphenyl)-1-piperidin-1-ylethanimine;hydrochloride |
InChI |
InChI=1S/C19H22N2S.ClH/c20-19(21-13-7-2-8-14-21)15-16-9-5-6-12-18(16)22-17-10-3-1-4-11-17;/h1,3-6,9-12,20H,2,7-8,13-15H2;1H |
InChI Key |
MAYKJZWBCOEMLD-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C(=N)CC2=CC=CC=C2SC3=CC=CC=C3.Cl |
Origin of Product |
United States |
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